molecular formula C8H5Cl2FO2 B1410357 4,5-Dichloro-2-fluorophenylacetic acid CAS No. 1807090-06-7

4,5-Dichloro-2-fluorophenylacetic acid

Cat. No.: B1410357
CAS No.: 1807090-06-7
M. Wt: 223.02 g/mol
InChI Key: LDIKQUVJUXDIDO-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-fluorophenylacetic acid is an organic compound with the molecular formula C8H5Cl2FO2 It is a derivative of phenylacetic acid, characterized by the presence of two chlorine atoms and one fluorine atom on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-fluorophenylacetic acid typically involves the chlorination and fluorination of phenylacetic acid derivatives. One common method includes the following steps:

    Chlorination: Phenylacetic acid is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 4 and 5 positions of the benzene ring.

    Fluorination: The dichlorinated intermediate is then treated with a fluorinating agent, such as potassium fluoride, under appropriate conditions to introduce the fluorine atom at the 2 position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Large quantities of phenylacetic acid are chlorinated in industrial reactors.

    Controlled Fluorination: The chlorinated product is then fluorinated using industrial-grade fluorinating agents under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-fluorophenylacetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products:

    Substitution Products: Depending on the substituents introduced, various substituted phenylacetic acids can be formed.

    Oxidation Products: Oxidation typically yields carboxylic acids or ketones.

    Reduction Products: Reduction can produce alcohols or alkanes.

Scientific Research Applications

4,5-Dichloro-2-fluorophenylacetic acid has several applications in scientific research:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory or antimicrobial properties.

    Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to disrupt biological pathways in target organisms.

    Material Science: It serves as a building block in the synthesis of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-fluorophenylacetic acid depends on its application:

    Pharmaceuticals: It may act by inhibiting specific enzymes or receptors involved in disease pathways, thereby exerting therapeutic effects.

    Agrochemicals: The compound can interfere with essential biological processes in pests or weeds, leading to their elimination.

Molecular Targets and Pathways:

    Enzymes: In pharmaceuticals, it may target enzymes involved in inflammation or microbial growth.

    Receptors: It can bind to specific receptors to modulate biological responses.

    Biological Pathways: In agrochemicals, it disrupts pathways critical for the survival of pests or weeds.

Comparison with Similar Compounds

    4,5-Dichlorophenylacetic Acid: Lacks the fluorine atom, making it less versatile in certain applications.

    2-Fluorophenylacetic Acid: Contains only the fluorine atom, which may result in different chemical properties and reactivity.

    4-Chloro-2-fluorophenylacetic Acid: Contains one chlorine and one fluorine atom, offering a different balance of reactivity and stability.

Uniqueness: 4,5-Dichloro-2-fluorophenylacetic acid is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical properties. This combination allows for specific interactions in biological systems and enhances its utility in various applications.

Properties

IUPAC Name

2-(4,5-dichloro-2-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c9-5-1-4(2-8(12)13)7(11)3-6(5)10/h1,3H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIKQUVJUXDIDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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